![molecular formula C18H18ClNO5 B1239414 (3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate CAS No. 29356-13-6](/img/structure/B1239414.png)
(3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate
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Overview
Description
Benzoximate is an organochlorine acaricide, an aromatic ether and a member of monochlorobenzenes. It derives from a benzoic anhydride.
Scientific Research Applications
Structural Characteristics and Crystal Analysis
- The compound (3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate, referred to as Benzoximate, has been structurally analyzed, revealing that its phenyl and chlorodimethoxyphenyl rings are almost perpendicular to each other. In the crystal, a network of hydrogen bonds and weak intermolecular interactions form a three-dimensional structure (Kim, Moon, Kim, & Park, 2012).
Applications in Chemical Synthesis
- It's involved in the synthesis of ethyl 2,4‐dimethoxy‐6‐perfluoroalkyl‐benzoates, indicating its potential role in the development of compounds with specific chemical properties. The reaction mechanisms for these syntheses have also been explored (Cao, Shi, Fan, & Sun, 2010).
Biological and Antimicrobial Applications
- The compound has been utilized in the synthesis of new 2,5 disubstituted 1,2,4-triazoles, which were then tested for antimicrobial activity. This suggests its importance in the development of new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Analytical Chemistry Applications
- In analytical chemistry, particularly in the determination of preservatives in cosmetics, (3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate is potentially used as a reference or a compound of interest. It's included in the list of preservatives that can be simultaneously determined using ultra-performance liquid chromatography (UPLC) (Wu, Wang, Wang, & Ma, 2008).
properties
CAS RN |
29356-13-6 |
---|---|
Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[(E)-C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3/b20-17+ |
InChI Key |
BZMIHNKNQJJVRO-LVZFUZTISA-N |
Isomeric SMILES |
CCO/N=C(\C1=C(C=CC(=C1OC)Cl)OC)/OC(=O)C2=CC=CC=C2 |
SMILES |
CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |
Other CAS RN |
29104-30-1 |
synonyms |
enzomate benzoximate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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